2-((3,4,5-Trifluorophenoxy)methyl)benzaldehyde
CAS No.:
Cat. No.: VC13553297
Molecular Formula: C14H9F3O2
Molecular Weight: 266.21 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C14H9F3O2 |
|---|---|
| Molecular Weight | 266.21 g/mol |
| IUPAC Name | 2-[(3,4,5-trifluorophenoxy)methyl]benzaldehyde |
| Standard InChI | InChI=1S/C14H9F3O2/c15-12-5-11(6-13(16)14(12)17)19-8-10-4-2-1-3-9(10)7-18/h1-7H,8H2 |
| Standard InChI Key | MFGGFDQXLPHYJY-UHFFFAOYSA-N |
| SMILES | C1=CC=C(C(=C1)COC2=CC(=C(C(=C2)F)F)F)C=O |
| Canonical SMILES | C1=CC=C(C(=C1)COC2=CC(=C(C(=C2)F)F)F)C=O |
Introduction
2-((3,4,5-Trifluorophenoxy)methyl)benzaldehyde is an organic compound characterized by its unique molecular structure, which includes a benzaldehyde moiety linked to a trifluorophenoxy group. This compound is of interest due to its potential applications in various fields, including pharmaceuticals and materials science. The presence of trifluoromethyl groups often enhances the biological activity and lipophilicity of compounds, making them valuable in drug design .
Synthesis Methods
The synthesis of 2-((3,4,5-Trifluorophenoxy)methyl)benzaldehyde typically involves the reaction of benzaldehyde derivatives with trifluorophenol. This process can be achieved through several chemical methods, often documented in scientific literature focusing on synthetic organic chemistry and medicinal chemistry.
Chemical Reactions and Applications
2-((3,4,5-Trifluorophenoxy)methyl)benzaldehyde can participate in various chemical reactions, including nucleophilic addition reactions due to the presence of the aldehyde group. This reactivity makes it a useful intermediate in the synthesis of more complex molecules, potentially leading to applications in pharmaceuticals and materials science.
Table: Potential Applications and Reactions
| Application/Reaction | Description |
|---|---|
| Pharmaceuticals | Used as an intermediate in drug synthesis due to its unique chemical properties. |
| Nucleophilic Addition | The aldehyde group can undergo nucleophilic addition reactions, making it versatile for synthesizing complex molecules. |
| Materials Science | Potential use in developing new materials with enhanced properties due to the presence of fluorine atoms. |
Research Findings and Future Directions
Research on compounds like 2-((3,4,5-Trifluorophenoxy)methyl)benzaldehyde often focuses on their potential biological activities and applications in drug design. Quantitative structure-activity relationship (QSAR) studies can provide insights into how structural modifications affect biological activity, guiding further research and development.
Table: QSAR Study Insights
| Structural Modification | Effect on Biological Activity |
|---|---|
| Fluorine Substitution | Generally enhances lipophilicity and biological activity. |
| Aldehyde Group | Provides a site for nucleophilic addition, useful in synthesizing derivatives. |
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